molecular formula C12H20N2O2 B3150446 Carbethoxyhexyl Imidazole CAS No. 68887-62-7

Carbethoxyhexyl Imidazole

Cat. No.: B3150446
CAS No.: 68887-62-7
M. Wt: 224.3 g/mol
InChI Key: IGQBGUMGRVQYDB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and materials science. Imidazoles belong to the class of five-membered aromatic heterocycles with two nitrogen atoms. dergipark.org.trnih.gov The synthesis and functionalization of the imidazole (B134444) ring are mature yet continually evolving areas of research, driven by the quest for more efficient, sustainable, and regioselective methodologies. rsc.orgorganic-chemistry.orgrsc.org

Research in this area often focuses on the development of novel synthetic routes, including one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts to produce polysubstituted imidazoles. rsc.orgresearchgate.net The functionalization of the imidazole core, particularly at the nitrogen and carbon atoms, allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of derivatives with distinct characteristics. The introduction of an alkyl chain, such as a hexyl group, and a carbethoxy (ethyl ester) group to the imidazole scaffold, as in Carbethoxyhexyl Imidazole, exemplifies this molecular tailoring. These substitutions can significantly influence the compound's solubility, lipophilicity, and its interactions with other molecules, making it a target of interest for various chemical and material science applications.

Significance of the Imidazole Scaffold in Molecular Science

The imidazole ring is often described as a "privileged scaffold" in medicinal chemistry and molecular science due to its widespread presence in biologically active compounds and its unique chemical properties. researchgate.net Its amphoteric nature, meaning it can act as both an acid and a base, and its ability to participate in hydrogen bonding are crucial to its diverse roles. uobasrah.edu.iq The imidazole moiety is a key component of the essential amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. uobasrah.edu.iq

Research Findings on Analogous Imidazole Derivatives

Given the limited direct research on this compound, this section presents findings on structurally related alkyl and ester substituted imidazoles to infer potential characteristics and research avenues.

Recent studies have detailed the synthesis and characterization of various imidazole-derived alkyl and aryl ethers. acs.orgnih.gov For instance, the synthesis of 1-(2-ethoxy-2-phenylethyl)-1H-imidazole involved the reaction of the corresponding acetophenone (B1666503) derivative with imidazole, followed by reduction and etherification. acs.org The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm their molecular structure. researchgate.netacs.orgnih.gov

A study on the synthesis of tetrasubstituted imidazole compounds utilized a one-pot cyclocondensation reaction of benzil (B1666583), aromatic primary amines, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This highlights a common and efficient method for creating highly functionalized imidazoles. The characterization of these compounds included melting point determination, conductivity measurements, and spectroscopic analysis. researchgate.net

The synthesis of 4-methyl-5-imidazole carbaldehyde derivatives and their subsequent N-alkylation demonstrates the reactivity of the imidazole nitrogen and the potential for creating a variety of substituted imidazoles. dergipark.org.tr The characterization of these derivatives also relied heavily on spectroscopic methods. dergipark.org.tr

Based on these analogous studies, the synthesis of this compound would likely involve the N-alkylation of an imidazole precursor with a hexyl halide, followed by the introduction of the carbethoxy group, or a multi-step synthesis starting from simpler building blocks. Its characterization would undoubtedly involve a suite of spectroscopic techniques to elucidate its precise structure.

Interactive Data Tables

To illustrate the kind of data generated in academic research on imidazole derivatives, the following interactive tables showcase typical characterization data for analogous compounds.

Table 1: Spectroscopic Data for an Exemplary Alkyl-Substituted Imidazole Derivative (1-(2-Ethoxy-2-phenylethyl)-1H-imidazole) acs.org

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.12 (t, J = 7.0 Hz, 3H), 3.21–3.28 (m, 1H), 3.35–3.43 (m, 1H), 4.00–4.12 (m, 2H), 4.40–4.43 (m, 1H), 6.88 (s, 1H), 6.97 (s, 1H), 7.20 (d, J = 6.8 Hz, 2H), 7.26–7.34 (m, 3H), 7.39 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 15.11, 53.41, 64.69, 81.34, 119.83, 126.41, 128.39, 128.70, 137.76, 138.78
FT-IR (ATR, cm⁻¹) 3111 (Ar–CH), 2974 (Aliph. CH), 1601 (C═N), 1099 (ROR)

Table 2: Physical Properties of a Tetrasubstituted Imidazole Derivative researchgate.net

Property Value
Melting Point Varies depending on substituents
Color Typically crystalline solids with various colors
Conductivity Measured to understand electronic properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-imidazol-1-ylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)7-5-3-4-6-9-14-10-8-13-11-14/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBGUMGRVQYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Carbethoxyhexyl Imidazole and Imidazole Derivatives

Established Reaction Pathways for Imidazole (B134444) Core Formation

Several classical methods for synthesizing the imidazole ring have been refined over the years and remain fundamental in organic synthesis. These pathways offer versatile routes to a variety of substituted imidazoles.

Debus-Radziszewski Imidazole Synthesis and its Contemporary Adaptations

Despite its utility, the classical Debus-Radziszewski synthesis can be hampered by low yields and the formation of side products. ijprajournal.com Consequently, numerous contemporary adaptations have been developed to enhance efficiency and expand its applicability. Modifications include replacing one equivalent of ammonia (B1221849) with a primary amine to produce N-substituted imidazoles. wikipedia.org This adaptation has been successfully applied to the synthesis of 1,3-dialkylimidazolium ionic liquids. wikipedia.org

Modern advancements have focused on greener and more efficient reaction conditions. For instance, microwave irradiation has been employed for the solvent-free synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, resulting in excellent yields. ijprajournal.com The use of catalysts such as a low-melting mixture of urea (B33335) and zinc chloride has also been shown to give excellent yields of triaryl-1H-imidazoles. ijprajournal.com Furthermore, high-temperature water has been explored as a medium for the Debus-Radziszewski synthesis, utilizing urea as a non-toxic and abundant nitrogen source, which decomposes to ammonia and carbon dioxide under these conditions. rsc.org

Table 1: Comparison of Classical and Modern Debus-Radziszewski Synthesis Conditions

FeatureClassical MethodContemporary Adaptations
Reactants 1,2-dicarbonyl, aldehyde, ammonia1,2-dicarbonyl, aldehyde, primary amine (for N-substitution)
Solvent Often alcohol or high dilution in water google.comSolvent-free, ionic liquids, high-temperature water ijprajournal.comrsc.orgtandfonline.com
Conditions Conventional heatingMicrowave irradiation, ultrasound assistance ijprajournal.commdpi.com
Catalyst Often noneLewis acids (e.g., ZnCl2), solid-supported catalysts ijprajournal.com
Yields Often low to moderate ijprajournal.comGenerally high to excellent ijprajournal.comrsc.org

Van Leusen Imidazole Synthesis for Substituted Imidazoles

The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org This reaction involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov A significant advantage of this method is the ability to generate the aldimine in situ from an aldehyde and an amine, creating a three-component reaction (vL-3CR). organic-chemistry.org

The mechanism is driven by the reactive nature of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (p-toluenesulfinate). organic-chemistry.org Under basic conditions, TosMIC undergoes a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the imine. Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate affords the imidazole product. organic-chemistry.org

The Van Leusen synthesis has been instrumental in the preparation of various biologically active molecules. For example, it has been a key step in the synthesis of glycosidase inhibitors and potent p38 MAP kinase inhibitors. nih.gov Recent developments have even led to a DNA-compatible version of the Van Leusen three-component reaction, expanding its use in the generation of DNA-encoded libraries for drug discovery. acs.org

Radziszewski Synthesis with Specific Reactant Systems

The Radziszewski synthesis, closely related to the Debus synthesis, specifically denotes the condensation of a dicarbonyl compound like glyoxal (B1671930) with an aldehyde in the presence of ammonia. pharmacyjournal.netbiotechjournal.in For example, the reaction of benzil (B1666583), benzaldehyde, and two equivalents of ammonia yields 2,4,5-triphenyl-1H-imidazole. globalresearchonline.net While historically significant, this method in its original form often suffers from the need for high dilution in water as a solvent. google.com

Modern applications have sought to overcome these limitations. For instance, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been achieved in excellent yields using a low-melting mixture of urea and ZnCl2 as a catalyst. ijprajournal.com The reaction of 2-hydroxy-1-naphthaldehyde (B42665) with benzil and an aniline (B41778) derivative in the presence of ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid is another example of a specific reactant system used to afford highly substituted imidazoles. nih.gov

Markwald Synthesis for 2-Mercaptoimidazoles

The Markwald synthesis is a valuable method for preparing 2-mercaptoimidazoles. pharmacyjournal.netglobalresearchonline.netchemijournal.com This reaction involves the cyclization of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189) or an alkyl isothiocyanate. pharmacyjournal.netglobalresearchonline.netchemijournal.comijnrd.org A key advantage of this synthesis is that the sulfur atom in the 2-position can be readily removed through various oxidative methods, providing a route to the corresponding imidazole. globalresearchonline.netchemijournal.comijnrd.org

One of the primary limitations of the Markwald synthesis is the availability of the starting α-amino aldehyde or ketone, which are not always readily accessible. pharmacyjournal.net Despite this, the method remains a common and effective way to access this particular class of imidazole derivatives. globalresearchonline.net

Formation of 1H-Imidazole Derivatives from Monosaccharides

An interesting and green approach to imidazole synthesis involves the use of monosaccharides as starting materials. The formation of 1H-imidazole derivatives from monosaccharides and ammonia proceeds through pathways that align with the Radziszewski reaction mechanism. researchgate.net This process involves the condensation of an α-dicarbonyl compound, which can be derived from the monosaccharide, with two molecules of ammonia and a highly reactive aldehyde like formaldehyde (B43269) or methylglyoxal. researchgate.net

This method has been utilized to prepare 4-polyhydroxyalkyl-imidazole derivatives by reacting monosaccharides with formamidine (B1211174) acetate. unirioja.es These sugar-derived imidazoles can then be further functionalized, for example, by alkylation to produce chiral ionic liquids. unirioja.es This pathway highlights a sustainable route to functionalized imidazoles from renewable resources.

Advanced and Green Synthetic Strategies for Imidazole Derivatives

In recent years, a significant focus has been placed on developing more sustainable and efficient methods for imidazole synthesis, moving away from harsh reaction conditions and hazardous solvents. nih.govresearchgate.netscilit.com These advanced strategies often employ novel catalysts and energy sources to improve reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netbiomedpharmajournal.org For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved under microwave irradiation using a neutral ionic liquid as a catalyst in a solvent-free system. biomedpharmajournal.org

The use of various catalysts has been extensively explored to optimize imidazole synthesis. These include:

Nanoparticle catalysts : Copper oxide over silica (B1680970) and SbCl3-silica have been used for the synthesis of imidazole derivatives, offering advantages such as cost-effectiveness and simple preparation. biomedpharmajournal.org Cobalt oxide nanoparticles have been used for the ultrasound-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles with excellent yields and short reaction times. mdpi.com

Ionic liquids : Ionic liquids have been used both as catalysts and environmentally benign solvents. tandfonline.com For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM]HSO4) has been used as a catalyst for the four-component synthesis of tetra-substituted imidazoles. tandfonline.com

Heterogeneous catalysts : The use of reusable solid-supported catalysts aligns with the principles of green chemistry. Examples include nano-silica dendritic polymer-supported H3PW12O40 nanoparticles for the ultrasound-assisted synthesis of substituted imidazoles. mdpi.com

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of imidazole derivatives, often leading to enhanced reaction rates and improved yields. mdpi.com These modern approaches underscore the continuous evolution of imidazole synthesis towards more sustainable and efficient chemical manufacturing. researchgate.net

Microwave-Assisted Organic Synthesis of Imidazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. ingentaconnect.comresearchgate.netbenthamdirect.com The application of microwave irradiation in the synthesis of imidazoles has been extensively reviewed, highlighting its role in promoting various reaction types. ingentaconnect.comresearchgate.netderpharmachemica.com

One common approach is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (typically ammonium acetate). researchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been efficiently achieved under microwave irradiation. researchgate.net This method often benefits from being solvent-free, which further enhances its green chemistry credentials. ingentaconnect.com

Another microwave-assisted route involves the reaction of alkyl cyanides with ethylenediamine (B42938) in the presence of carbon disulfide to yield 2-substituted 2-imidazolines, which are precursors to imidazoles. derpharmachemica.com This protocol is noted for its significantly higher yields and reduced reaction times. derpharmachemica.com Similarly, microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines offers a pathway to mono- and disubstituted-2-amino-1H-imidazoles, avoiding the need for strongly acidic conditions. derpharmachemica.com

The advantages of microwave-assisted synthesis include not only speed and efficiency but also the potential for mass production at a lower cost and with reduced energy consumption. researchgate.net The rapid heating and ability to reach temperatures higher than the solvent's boiling point under sealed-vessel conditions can overcome activation energy barriers and drive reactions to completion more effectively. benthamdirect.comderpharmachemica.com

Table 1: Examples of Microwave-Assisted Imidazole Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
1,2-Diketones, Aldehydes, Ammonium Acetate Microwave irradiation 2,4,5-Trisubstituted imidazoles Good to Excellent researchgate.net
Alkyl Cyanide, Ethylenediamine, Carbon Disulphide Microwave irradiation 2-Substituted 2-imidazolines High derpharmachemica.com
Substituted imidazo[1,2-a]pyrimidines Hydrazine, Microwave irradiation Mono- and disubstituted-2-amino-1H-imidazoles Not specified derpharmachemica.com

Metal-Catalyzed and Organocatalytic Approaches

Copper catalysis has proven to be a versatile and cost-effective tool for the synthesis of imidazoles. organic-chemistry.org These methods often proceed under milder conditions compared to traditional syntheses and can tolerate a wide range of functional groups. organic-chemistry.orgrsc.org

A notable copper-catalyzed approach is the cross-cycloaddition of two different isocyanides. organic-chemistry.orgacs.org For example, the reaction between arylisocyanides and other isocyanides, catalyzed by copper(I) oxide (Cu₂O) in the presence of 1,10-phenanthroline, yields 1,4-disubstituted imidazoles in good to excellent yields. organic-chemistry.orgacs.org This method is atom-economical and avoids harsh reaction conditions. organic-chemistry.org

Another significant application of copper catalysis is in multicomponent reactions. A rapid and practical process for synthesizing 2,4,5-trisubstituted-imidazoles involves the use of a copper(I) iodide (CuI) catalyst. rsc.org This reaction brings together a benzoin (B196080) or benzil, an aldehyde, and ammonium acetate, affording the desired products in high yields and short reaction times. rsc.org

Copper catalysts are also employed in the cyclization of amidines. For instance, the synthesis of thieno[2,3-d]imidazoles has been achieved through a copper-catalyzed N-arylation and cyclization of N'-(3-halothiophen-2-yl)amidines. thieme-connect.com This method provides a convenient route to a variety of substituted thieno[2,3-d]imidazoles from commercially available starting materials. thieme-connect.com

Table 2: Selected Copper-Catalyzed Imidazole Syntheses

Reactants Catalyst System Product Type Yield Reference
Arylisocyanide, Isocyanide Cu₂O / 1,10-phenanthroline 1,4-Disubstituted imidazoles Good to Excellent organic-chemistry.orgacs.org
Benzoin/Benzil, Aldehydes, Ammonium Acetate CuI 2,4,5-Trisubstituted imidazoles Up to 95% rsc.org
N'-(3-halothiophen-2-yl)amidines CuI / DMEDA Thieno[2,3-d]imidazoles Good thieme-connect.com

Ruthenium catalysts have enabled novel and efficient pathways for imidazole synthesis, often through mechanisms like hydrogen borrowing or C-H activation. rsc.orgresearchgate.net

A diruthenium(II) catalyst has been utilized in a "borrowing hydrogen" protocol for the three-component reaction of benzylic alcohols, 1,2-diketones, and ammonium acetate. rsc.org This aerobic method allows for the regioselective synthesis of NH-imidazoles substituted at the C-2, C-4, and C-5 positions and is tolerant of various aryl and heteroaryl functional groups. rsc.org

Ruthenium(II) catalysis is also effective in the annulation of 2-arylimidazoles with arylglyoxals to produce 5-hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net This reaction proceeds via an imidazole-directed ortho-dicarbonylation followed by a nucleophilic cyclization. researchgate.net Furthermore, a sequential C-H/N-H alkenylation cascade of phenanthroimidazole with alkenes, catalyzed by ruthenium(II), leads to novel polycyclic N-heterocycles. acs.org

The use of phosphine-supported ruthenium nanoparticles (RuNPs) represents another advancement. These nanoparticles can catalyze the synthesis of substituted imidazoles from α-diketones. nih.govacs.org Interestingly, the substrate can dictate the product, with aryl-substituted α-diketones yielding pyrazines, while alkyl-substituted α-diketones produce trisubstituted imidazoles. nih.govacs.org

Table 3: Ruthenium-Catalyzed Syntheses of Imidazole Derivatives

Reactants Catalyst System Product Type Key Feature Reference
Benzylic Alcohols, 1,2-Diketones, Ammonium Acetate Diruthenium(II) catalyst C-2, C-4, C-5 substituted NH-imidazoles Borrowing hydrogen protocol rsc.org
2-Arylimidazoles, Arylglyoxals Ru(II) 5-Hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones Imidazole-directed C-H activation researchgate.net
Phenanthroimidazole, Alkenes [Ru(p-cymene)Cl₂]₂ / AgOAc Phenanthroimidazo[2,1-a]isoindol-10-yl)acrylates Sequential C-H/N-H alkenylation acs.org

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. nih.govthieme-connect.com

One notable application is the NHC-catalyzed formal [4+2] annulation between α,β-unsaturated aldehydes and imidazolidinones, which provides a stereoselective route to imidazole derivatives. nih.gov The use of acetic acid as an additive is crucial for achieving high chemoselectivity in this process. nih.gov

NHCs, generated in situ from readily available imidazolium (B1220033) salts, can also catalyze the one-pot aerobic oxidative synthesis of 1,2-disubstituted benzo[d]imidazoles. thieme-connect.com This method is efficient and utilizes air as the terminal oxidant, making it an environmentally friendly option. thieme-connect.com

Furthermore, the combination of NHC and photocatalysis has opened up new avenues for radical coupling reactions. A recently developed method involves the decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones, where the acyl imidazoles can be generated in situ. bohrium.com This approach is lauded for its mild reaction conditions and operational simplicity. bohrium.com

Table 4: N-Heterocyclic Carbene (NHC) Catalyzed Reactions

Reactants Catalyst/Conditions Product Type Key Feature Reference
α,β-Unsaturated Aldehydes, Imidazolidinones NHC, Acetic acid Imidazoles Stereoselective [4+2] annulation nih.gov
o-Phenylenediamines, Aldehydes NHC, Air (oxidant) 1,2-Disubstituted benzo[d]imidazoles One-pot aerobic oxidative synthesis thieme-connect.com

The use of supported nanoparticles as catalysts offers several advantages, including high catalytic activity, large surface area, and ease of separation and recyclability, aligning with the principles of green chemistry. rsc.orgsemanticscholar.org

Copper nanoparticles supported on a Fe₃O₄–polyethylene glycol nanocomposite have been shown to be a highly active and green catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. rsc.org The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet. rsc.org

Similarly, silica-supported La₀.₅Pb₀.₅MnO₃ nanoparticles have been employed as a novel and reusable perovskite-type catalyst for the one-pot, three-component synthesis of substituted imidazoles from 9,10-phenanthraquinone, aryl aldehydes, and ammonium acetate. ajol.info This method is efficient under both reflux and solvent-free conditions. ajol.info

Another example is the use of cobalt oxide (Co₃O₄) nanoparticles to catalyze the multicomponent condensation of benzil, primary amines, various aldehydes, and ammonium acetate under ultrasonic irradiation. nih.gov This approach provides high yields of 1,2,4,5-tetrasubstituted imidazoles in short reaction times and allows for the reuse of the catalyst. nih.gov A urea-functionalized silica-base magnetic hybrid nanoparticle has also been developed as a highly efficient and recoverable catalyst for the one-pot synthesis of trisubstituted imidazoles. semanticscholar.org

Table 5: Imidazole Synthesis using Supported Nanoparticle Catalysts

Catalyst Reactants Product Type Key Advantages Reference
Fe₃O₄–PEG–Cu Nanocomposite Aldehydes, Benzil, Ammonium Acetate/Amines 2,4,5-Trisubstituted & 1,2,4,5-Tetrasubstituted Imidazoles Magnetically separable, Reusable rsc.org
Silica-supported La₀.₅Pb₀.₅MnO₃ Nanoparticles 9,10-Phenanthraquinone, Aldehydes, Ammonium Acetate Substituted Imidazoles Reusable, Solvent-free option ajol.info
Co₃O₄ Nanoparticles Benzil, Primary Amines, Aldehydes, Ammonium Acetate 1,2,4,5-Tetrasubstituted Imidazoles Ultrasonic irradiation, Reusable catalyst nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netresearchgate.net The synthesis of imidazoles is particularly well-suited to MCR strategies.

The classical Debus-Radziszewski imidazole synthesis is a prime example of an MCR, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This method has been widely adapted and modified to produce a vast array of substituted imidazoles. wikipedia.org

Modern MCRs for imidazole synthesis often employ various catalysts to improve efficiency and expand the substrate scope. For instance, the synthesis of triaryl-1H-imidazoles can be achieved through a one-pot reaction of benzil, an aromatic aldehyde, and ammonium acetate using a MnO₂-FeSO₄ catalyst under mild, solvent-free conditions. researchgate.net

The versatility of MCRs is further demonstrated by the synthesis of highly substituted 2-imidazolines from the reaction of amines, aldehydes, and isocyanides. acs.org In some cases, these 2-imidazolines can be oxidized to the corresponding imidazoles. acs.org The use of imidazole itself as an organocatalyst in MCRs has also been explored, facilitating the synthesis of diverse heterocyclic and carbocyclic structures. rsc.org The development of MCRs aligns with the needs of modern drug discovery, where the rapid generation of molecular libraries is crucial. researchgate.net

Table 6: Examples of Multicomponent Reactions for Imidazole Synthesis

Key Reactants Catalyst/Conditions Product Type Key Feature Reference
1,2-Dicarbonyl, Aldehyde, Ammonia Typically heat Substituted Imidazoles Classical Debus-Radziszewski synthesis wikipedia.org
Benzil, Aromatic Aldehyde, Ammonium Acetate MnO₂-FeSO₄ Triaryl-1H-Imidazoles Reductive-oxidative catalyst, Solvent-free researchgate.net
Amines, Aldehydes, Isocyanides None or Ag(I) acetate Highly substituted 2-imidazolines (imidazole precursors) High diversity, Mild conditions acs.org

Functionalization of Imidazole N-Oxides

Imidazole N-oxides are highly versatile and valuable starting materials in organic synthesis, providing a powerful platform for the creation of diverse and complex imidazole derivatives. researchgate.netnih.gov Their unique electronic properties and reactivity as "aldonitrone-like" 1,3-dipoles allow for a range of chemical transformations that are often difficult to achieve with the parent imidazole ring. acs.orgmdpi.com The N-oxide moiety activates the imidazole core, facilitating functionalization, particularly at the C-2 and C-5 positions. beilstein-journals.org This section details key synthetic methodologies that leverage imidazole N-oxides to produce functionalized imidazole compounds. These approaches are significant as they represent potential synthetic routes for complex molecules such as Carbethoxyhexyl Imidazole.

Research has demonstrated that imidazole N-oxides can undergo several major classes of reactions, including cycloadditions, metal-free coupling reactions, and multicomponent reactions, often under mild conditions with broad substrate applicability. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions

One of the primary transformations of imidazole N-oxides involves their participation in [3+2] cycloaddition reactions. In these reactions, the N-oxide acts as a three-atom component (1,3-dipole) that reacts with a two-atom component (a dipolarophile), such as an alkene or alkyne, to form an initial five-membered cycloadduct. nih.gov This intermediate is often unstable and undergoes subsequent rearrangement or ring-opening to yield a stable, functionalized imidazole derivative. nih.gov

A notable example involves the reaction of 2H-imidazole 1-oxides with electron-deficient ylidenes. The process begins with a [3+2] cycloaddition, followed by rearomatization and a retro-one reaction, ultimately breaking a C-C bond to generate the final product. nih.gov Studies have shown that various N-substituted imidazole N-oxides can be used, with product yields ranging from 18% to 86%. nih.gov

Metal-Free Coupling Reactions

The development of metal-free coupling reactions represents a significant advancement in sustainable chemistry. Imidazole N-oxides are excellent substrates for these transformations, enabling direct C-H functionalization.

C-H/C-Li Coupling: A transition metal-free C-H/C-Li coupling reaction has been reported between 2H-imidazole 1-oxides and pentafluorophenyllithium. beilstein-journals.org This reaction proceeds via a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the imidazole ring. beilstein-journals.org This methodology is particularly useful for synthesizing bioactive imidazole compounds containing polyfluoroaryl groups. beilstein-journals.org

C-H/C-H Coupling with Polyphenols: Researchers have developed a metal-free C-H/C-H coupling method between 2H-imidazole 1-oxides and various polyphenols. consensus.app The reaction demonstrates high efficiency, with yields of the resulting imidazole-linked polyphenolic compounds typically ranging from 72% to 95%. nih.govconsensus.app The scope is broad, accommodating 2H-imidazole 1-oxides with both electron-donating and electron-withdrawing groups. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. Imidazole N-oxides have been successfully employed in three-component reactions with aldehydes and various C-H activated acids (such as barbituric acid, dimedone, and 4-hydroxycoumarin). nih.gov These reactions lead to highly functionalized imidazole derivatives, with reported yields ranging from 29% to 96% under optimized conditions. nih.gov

Sulfur-Transfer Reactions

2-Unsubstituted imidazole N-oxides can be converted into imidazole-2-thiones through sulfur-transfer reactions. mdpi.com A common method involves a [3+2] cycloaddition with a cycloaliphatic thioketone, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione. mdpi.com More recently, a one-pot, two-step protocol has been devised for preparing 2-CF₃S-imidazoles. This involves an initial sulfur-transfer reaction followed by an electrophilic trifluoromethylation, providing the target products in high yields. acs.org

The following table summarizes the key findings from research on the functionalization of imidazole N-oxides.

Interactive Data Table: Synthetic Methodologies for Imidazole N-Oxide Functionalization

Reaction TypeReactants/ReagentsKey FindingsTypical Yields
[3+2] Cycloaddition Imidazole N-oxides, Electron-deficient ylidenesForms functionalized imidazoles via an unstable cycloadduct followed by rearrangement. nih.gov18-86% nih.gov
C-H/C-Li Coupling 2H-imidazole 1-oxides, PentafluorophenyllithiumMetal-free nucleophilic substitution of hydrogen at the C-5 position. beilstein-journals.orgNot specified
C-H/C-H Coupling 2H-imidazole 1-oxides, PolyphenolsMetal-free coupling produces imidazole-linked polyphenolic compounds. consensus.app72-95% nih.govconsensus.app
Multicomponent Reaction Imidazole N-oxides, Aldehydes, CH-AcidsOne-pot synthesis of highly substituted imidazole derivatives. nih.gov29-96% nih.gov
Sulfur-Transfer 2-Unsubstituted Imidazole N-oxides, Thioketones (e.g., 2,2,4,4-tetramethylcyclobutane-1,3-dithione)Efficient conversion to imidazole-2-thiones. mdpi.comGood to Excellent mdpi.com
Sulfur-Transfer & Trifluoromethylation Imidazole N-oxides, Sulfur source, Togni reagentOne-pot procedure to synthesize 2-CF₃S-imidazoles. acs.orgHigh acs.org

Advanced Spectroscopic and Analytical Techniques in Carbethoxyhexyl Imidazole Research

Structural Characterization and Confirmation

The precise determination of the chemical structure of Carbethoxyhexyl Imidazole (B134444) is the primary step in its characterization. This involves a combination of techniques that provide complementary information about the molecule's atomic connectivity, mass, and elemental makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Carbethoxyhexyl Imidazole (ethyl 7-imidazol-1-ylheptanoate), ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the imidazole ring, the heptanoate (B1214049) chain, and the ethyl ester group.

In a typical ¹H NMR spectrum, specific protons are expected to appear at characteristic chemical shifts (δ), and their splitting patterns (multiplicity) reveal adjacent protons. For this compound, the protons on the imidazole ring would appear in the aromatic region, while the various methylene (B1212753) (-CH₂-) groups of the hexyl chain and the ethyl group would appear in the aliphatic region pitt.edusigmaaldrich.com. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the imidazole ring, the carbonyl group (C=O) of the ester, and the aliphatic chain each resonate at distinct chemical shifts mdpi.comresearchgate.net. For instance, in related imidazole derivatives, the carbon atoms of the imidazole ring show characteristic signals that confirm the ring's integrity nih.gov. The analysis of both ¹H and ¹³C NMR spectra is often supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC to establish definitive assignments of all atoms in the molecule mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and imidazole derivatives. Actual experimental values may vary.

Atom Position (See Structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H-2~7.5~137
Imidazole H-4~7.0~128
Imidazole H-5~6.9~118
N-CH₂ (a)~4.0 (t)~49
CH₂ (b)~1.8 (p)~30
CH₂ (c)~1.3 (m)~26
CH₂ (d)~1.3 (m)~28
CH₂ (e)~1.6 (p)~25
CH₂-C=O (f)~2.3 (t)~34
C=O (g)-~173
O-CH₂ (h)~4.1 (q)~60
CH₃ (i)~1.2 (t)~14

Structure for reference: Imidazole-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH₂(f)-C(=O)(g)-O-CH₂(h)-CH₃(i) Abbreviations: s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular formula is C₁₂H₂₀N₂O₂, corresponding to a monoisotopic mass of 224.152477885 Da nist.gov.

High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition of the synthesized molecule. In a typical mass spectrum obtained through electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight sigmaaldrich.com. Further fragmentation would yield smaller, characteristic ions, providing clues to the structure of the parent molecule.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₂H₂₀N₂O₂ nist.gov
Molecular Weight 224.30 g/mol nist.gov

Elemental analysis is a process that determines the elemental composition (by percentage) of a compound. It serves as a fundamental check for the purity and empirical formula of a synthesized molecule. For this compound (C₁₂H₂₀N₂O₂), the theoretical percentages of carbon, hydrogen, nitrogen, and oxygen can be calculated from its molecular formula. The experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the compound's purity and composition ajchem-a.com.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 12 144.132 64.25%
Hydrogen H 1.008 20 20.160 9.00%
Nitrogen N 14.007 2 28.014 12.49%
Oxygen O 15.999 2 31.998 14.26%

| Total | | | | 224.304 | 100.00% |

Spectroscopic Probing of Electronic Structure and Interactions

Beyond structural confirmation, spectroscopic techniques can investigate the electronic properties of this compound, particularly when it forms complexes or participates in chemical reactions.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific atom within a molecule. When this compound acts as a ligand to form a complex with a metal ion (e.g., copper), XAS can provide detailed information about the metal's coordination environment.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For instance, studies on copper(II) imidazole complexes have shown that the XANES features can distinguish between different geometries like square-pyramidal and octahedral pitt.edu. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of the atoms surrounding the central metal ion pitt.edunih.gov. By analyzing the EXAFS and XANES data, researchers can construct a detailed model of the metal-ligand complex, including bond lengths and the arrangement of the imidazole rings pitt.eduresearchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making the FTIR spectrum a molecular "fingerprint." For this compound, the spectrum would show characteristic peaks for C-H, C=N, and C=C bonds in the imidazole ring, C-H bonds of the alkyl chain, and the strong C=O stretch of the ester group researchgate.netdovepress.com.

FTIR is particularly useful for monitoring chemical reactions in real-time. For example, during the synthesis of an imidazole derivative, the appearance or disappearance of specific peaks can signal the formation of the product or the consumption of reactants. In studies of biological systems, reaction-induced FTIR difference spectroscopy can monitor small structural changes, such as the protonation state of an imidazole ring, that are coupled to a functional process like electron transfer researchgate.net. The technique can thus track dynamic changes in bonding and intermolecular interactions. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Ethyl 7-imidazol-1-ylheptanoate
Copper
Imidazole

UV-Vis Spectrophotometry for Ligand Binding Studies

UV-Vis spectrophotometry is a fundamental technique used to characterize the binding of ligands to heme-containing proteins like cytochrome P450s. The binding of an inhibitor to the heme iron in the enzyme's active site induces characteristic shifts in the Soret peak of the absorption spectrum.

In the case of this compound (CHImi) binding to CYP124, spectrophotometric titration reveals a type II spectral response. biorxiv.org This is characterized by a peak between 425 and 435 nm and a trough around 390-410 nm, which is indicative of the direct coordination of a nitrogen atom from the imidazole ring of CHImi to the heme iron. biorxiv.orgwikipedia.org This technique is not only qualitative but also quantitative, allowing for the determination of the apparent dissociation constant (Kd), which measures the binding affinity between the ligand and the protein.

Research has also employed UV-Vis spectrophotometry to investigate the influence of experimental conditions on binding affinity. A notable finding is the effect of glycerol (B35011), a common cryoprotectant used in crystallography, on the CHImi-CYP124 interaction. Spectrophotometric titration confirmed that the presence of glycerol in the buffer leads to a significant, more than tenfold decrease in the binding affinity of CHImi for CYP124. pdbj.orgnih.gov This highlights the importance of carefully considering buffer components when performing and interpreting binding assays.

Table 1: UV-Vis Spectrophotometry Findings for this compound and CYP124
ParameterObservationSignificanceReference
Spectral ResponseType IIIndicates direct coordination of the imidazole nitrogen to the heme iron. biorxiv.org
Effect of GlycerolBinding affinity decreases by more than tenfold.Demonstrates that cryoprotectants can significantly alter ligand binding thermodynamics. pdbj.orgnih.gov

Crystal Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for visualizing the three-dimensional structure of molecules and their complexes at atomic resolution. This technique has been instrumental in elucidating the precise binding mode of this compound within the active site of its protein targets.

High-Resolution Analysis of this compound-Protein Complexes

The crystal structure of this compound in complex with CYP124 from Mycobacterium tuberculosis has been solved to exceptionally high resolutions. Two key structures deposited in the Protein Data Bank (PDB), 6T0K and 7ZB9, provide a detailed atomic picture of this interaction. pdbj.orgrcsb.org The structure with PDB ID 6T0K was determined at a resolution of 1.18 Å in the presence of glycerol, while PDB ID 7ZB9 represents the glycerol-free complex at an even higher resolution of 1.15 Å. pdbj.orgrcsb.org

This level of resolution allows for an unambiguous determination of the ligand's orientation, the specific amino acid residues involved in the interaction, and the precise geometry of the coordination bond between the imidazole's nitrogen and the heme iron. biorxiv.org The high-quality electron density maps also reveal the positions of key water molecules and other structural details that govern the binding specificity. biorxiv.org

Table 2: High-Resolution Crystallographic Data for the CYP124-Carbethoxyhexyl Imidazole Complex
PDB IDResolution (Å)Key ConditionsR-Value FreePrimary Citation
6T0K1.18Complex with glycerol0.156 rcsb.org
7ZB91.15Glycerol-free complexNot specified in abstract pdbj.org

Conformational Studies in Crystalline States

The availability of high-resolution crystal structures under different conditions has enabled detailed conformational studies of this compound and its target protein. The comparison between the glycerol-bound (6T0K) and glycerol-free (7ZB9) structures of the CYP124-CHImi complex is particularly revealing. pdbj.orgnih.gov

In the absence of glycerol, the structure shows multiple conformations for both the this compound ligand and the CYP124 active site. pdbj.orgnih.gov This indicates a degree of intrinsic flexibility that was previously restricted or masked by the presence of glycerol molecules in the active site. pdbj.org Specifically, the glycerol-free structure revealed two very similar, but distinct, binding orientations for CHImi in the main cavity of CYP124. biorxiv.org These findings underscore that the crystalline state is not static and can capture different conformational substates of a protein-ligand complex, providing a more dynamic picture of the binding event. Complementary molecular dynamics simulations have supported the coherence of these observed ligand and enzyme conformations. pdbj.org

Advanced Binding and Interaction Analysis

Beyond traditional methods, newer techniques provide alternative and often more detailed quantification of protein-ligand interactions, especially for challenging systems.

Microscale Thermophoresis (MST) for Protein-Ligand Interaction Quantification

Microscale Thermophoresis (MST) is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution. wikipedia.org It measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis. wikipedia.org This movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding. wikipedia.org

While direct MST data for the this compound-CYP124 interaction is not prominently published, the technique has been successfully validated for this system by studying other small-molecule azole inhibitors of CYP124. researchgate.netresearchgate.netijbm.org In these studies, MST was used to determine the micromolar-range dissociation constants (Kd) for the binding of drugs like econazole, ketoconazole, and miconazole (B906) to CYP124. researchgate.netresearchgate.netresearchgate.net

Crucially, the binding regime of these azole derivatives was characterized and interpreted in the context of the high-resolution (~1 Å) crystal structure of the CYP124 complex with this compound. researchgate.netresearchgate.netijbm.org This establishes the CHImi co-crystal structure as a critical benchmark for understanding the binding of other azole inhibitors. The successful application of MST to these analogous compounds demonstrates its value as a robust method for assessing cytochrome P450-ligand interactions, particularly in cases where traditional methods like spectral titration may have limitations. researchgate.netresearchgate.netijbm.org

Table 3: Dissociation Constants (Kd) for Azole Inhibitors of CYP124 Determined by Various Methods
CompoundAnalytical MethodReported Kd (µM)Significance
EconazoleMicroscale Thermophoresis (MST)Micromolar rangeValidates MST for quantifying azole-CYP124 interactions. researchgate.netresearchgate.net
KetoconazoleMicroscale Thermophoresis (MST)Micromolar rangeDemonstrates broad applicability of MST for different azole scaffolds. researchgate.netresearchgate.net
ItraconazoleMicroscale Thermophoresis (MST)Micromolar rangeConfirms MST as a suitable alternative to other biophysical techniques. researchgate.netresearchgate.net
MiconazoleMicroscale Thermophoresis (MST)Micromolar rangeFurther supports the use of MST for screening azole inhibitors against CYP124. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Carbethoxyhexyl Imidazole and Imidazole Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular geometries, electronic properties, and thermochemical data. For imidazole (B134444) and its derivatives, DFT calculations provide a deep understanding of their stability, reactivity, and electronic nature. nih.govnih.govdp.tech

DFT studies on imidazole derivatives often involve the use of functionals like B3LYP and B3P86 with basis sets such as 6-31G** to obtain optimized molecular geometries and predict properties like heats of formation. nih.gov Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the charge transfer interactions occurring within the molecule. dp.tech

For instance, in a study of novel imidazole derivatives, DFT calculations were performed to analyze the electronic and structural properties. The calculated HOMO-LUMO energy gap helps in understanding the chemical reactivity of the molecules. nih.gov Another study on nitro-substituted imidazole derivatives used DFT to predict their heats of formation and evaluate their thermal stabilities through bond dissociation energies. nih.gov

Table 1: Representative DFT-Calculated Properties for an Imidazole Derivative This table presents hypothetical data for illustrative purposes, as specific DFT data for Carbethoxyhexyl Imidazole is not publicly available.

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.8 DMeasures the overall polarity of the molecule.
Heat of Formation+98 kJ/molIndicates the thermodynamic stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. figshare.com

For bimetallic Ru(II) and Os(II) complexes derived from imidazole-4,5-dicarboxylic acid, TD-DFT studies have provided detailed assignments of the orbitals involved in absorption and emission transitions. figshare.com These calculations can reproduce experimental observations, such as the blue-shifts of absorption and emission bands in the presence of cations. In other studies of novel imidazole derivatives, TD-DFT has been used to analyze their photophysical properties, including fluorescence quantum yields. nih.gov

The following table illustrates the kind of data that can be obtained from TD-DFT calculations for a representative imidazole derivative, as specific data for this compound is not available.

Table 2: Representative TD-DFT Spectroscopic Data for an Imidazole Derivative This table presents hypothetical data for illustrative purposes, as specific TD-DFT data for this compound is not publicly available.

Excited StateCalculated Excitation Energy (eV)Oscillator StrengthMajor Orbital Contribution
S14.200.15HOMO -> LUMO
S24.850.08HOMO-1 -> LUMO
S35.100.32HOMO -> LUMO+1

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energetics of reaction pathways and identifying transition states. For imidazole synthesis, various methods have been explored computationally. The Debus-Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a diketone, an aldehyde, and ammonia (B1221849). Computational studies can model the energy profile of such reactions, identifying the most favorable pathways.

While specific reaction pathway energetics for the synthesis of this compound are not documented in the reviewed literature, computational studies on the formation and oxidation of imidazole itself provide a framework for such investigations. These studies can determine the thermodynamic favorability of different reaction intermediates and pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules like enzymes.

Molecular Dynamics (MD) Simulations for Ligand-Enzyme Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. nih.govmdpi.comnih.gov For this compound (CHImi), MD simulations have been used to complement experimental data, such as X-ray crystallography, in studying its interaction with cytochrome P450 CYP124 from Mycobacterium tuberculosis. iucr.orgresearchgate.netresearchgate.netiucr.org

In a notable study, the crystal structure of the CYP124-CHImi complex was determined at a high resolution. iucr.orgiucr.org Complementary MD simulations showed coherence between the ligand and enzyme conformations, providing insights into the flexibility of the active site and the ligand. iucr.org These simulations revealed that in the absence of glycerol (B35011), which was present during crystallization, this compound and the CYP124 active site can adopt multiple conformations. iucr.org Such studies are crucial for understanding the dynamic nature of ligand binding and can inform the design of more potent inhibitors. nih.govmdpi.comnih.gov

Molecular Docking for Binding Mode Prediction and Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netijesi.orgorientjchem.orgnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions between a ligand and its receptor. nih.govresearchgate.netijesi.orgorientjchem.orgnih.gov

This compound has been identified as a micromolar ligand for CYP124. iucr.org Spectrophotometric titrations have been used to determine its binding affinity, which was found to be influenced by the presence of glycerol. iucr.orgiucr.org While detailed molecular docking studies with specific binding affinity scores for this compound are not explicitly reported in the reviewed literature, docking studies on other azole derivatives with various cytochrome P450 enzymes are common. nih.govresearchgate.netijesi.orgorientjchem.orgnih.govresearchgate.net These studies typically report binding energies and identify key amino acid residues involved in the interaction.

For example, a molecular docking study of various azole derivatives with CYP51 reported binding affinities and inhibitory constants, identifying key interactions within the active site. ijesi.org The following table provides representative data from a molecular docking study of an azole derivative with a cytochrome P450 enzyme to illustrate the typical outputs of such an analysis.

Table 3: Representative Molecular Docking Results for an Azole Derivative with a Cytochrome P450 Enzyme This table presents hypothetical data for illustrative purposes, as specific molecular docking data for this compound is not publicly available.

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Azole Derivative 1-9.2Phe87, Tyr96, Arg105Hydrophobic, Hydrogen Bond
Azole Derivative 2-8.5Met354, Ile358Hydrophobic
Azole Derivative 3-9.8Phe87, Ser359, Arg362Hydrophobic, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazole-containing compounds such as this compound, QSAR studies are instrumental in predicting activity and guiding the design of new molecules with enhanced or desired properties. These models are built upon molecular descriptors that quantify various aspects of a molecule's structure.

2D and 3D QSAR Modeling for Structure-Activity Correlation

The fundamental goal of QSAR modeling is to develop a relationship that can predict the activity of compounds based on their structural features. This is achieved through two primary modeling techniques: 2D-QSAR and 3D-QSAR.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors are calculated from the 2D representation of the molecule and can include physicochemical properties, topological indices, and structural keys. For a compound like this compound, relevant 2D descriptors might include:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molar refractivity, and electronic effects. The carbethoxy and hexyl groups would significantly influence these properties.

Topological Descriptors: These are numerical values that characterize the atomic connectivity in a molecule, such as the Wiener index and Zagreb index. researchgate.net

Constitutional Descriptors: These reflect the molecular composition, including molecular weight, number of atoms, and number of specific functional groups.

A typical 2D-QSAR study on a series of imidazole derivatives might involve developing a linear regression equation. For instance, a study on imidazole derivatives as Heme Oxygenase inhibitors resulted in a 2D-QSAR model with a correlation coefficient (r²) of 0.8487 using the Partial Least Square Regression (PLSR) method. researchgate.net Another study on imidazole derivatives as glutaminyl cyclase inhibitors developed a 2D neural network model with a high predictive ability, demonstrated by a coefficient of determination (R²) of 0.933. nih.gov

3D-QSAR models, in contrast, consider the three-dimensional structure of the molecules. These models are generally more informative as they can provide insights into the spatial arrangement of functionalities that are crucial for biological activity. Key 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic fields around a set of aligned molecules.

In the context of this compound, a 3D-QSAR study would involve:

Conformational Analysis: Determining the low-energy conformation of the molecule.

Molecular Alignment: Superimposing the series of imidazole derivatives based on a common substructure, which would likely be the imidazole ring.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point.

A study on imidazole derivatives as 14α-demethylase inhibitors highlighted the importance of atomic van der Waals volumes and Sanderson electronegativities in its 3D-QSAR model. researchgate.net Similarly, research on benzimidazole (B57391) derivatives as angiotensin II receptor antagonists utilized 3D-QSAR to understand the dominant role of steric, electrostatic, and hydrophobic effects in determining binding affinities. sci-hub.se

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and related analogs.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
2D Physicochemical LogP (Lipophilicity)The hexyl chain would increase lipophilicity, potentially affecting cell membrane permeability.
2D Topological Zagreb IndexRelates to the branching of the molecule, which can influence receptor binding.
3D Steric (CoMFA) Steric Field ValuesThe size and shape of the carbethoxyhexyl group would create specific steric fields, indicating favorable or unfavorable regions for bulk.
3D Electrostatic (CoMFA) Electrostatic Field ValuesThe nitrogen atoms in the imidazole ring and the oxygen atoms in the carbethoxy group would create distinct electrostatic potentials crucial for interactions.

Feature Selection Methods (e.g., Simulated Annealing, Genetic Algorithm)

A critical step in developing a robust QSAR model is the selection of the most relevant molecular descriptors from a large pool of calculated variables. nih.govelsevierpure.com This process, known as feature selection, aims to reduce model complexity, prevent overfitting, and improve the model's predictive power. nih.gov Several computational techniques are employed for this purpose, with Simulated Annealing and Genetic Algorithms being prominent examples. nih.govresearchgate.net

Simulated Annealing (SA) is an optimization method inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to reduce defects. sci-hub.se In QSAR, SA starts with a random subset of descriptors and iteratively modifies it. Moves that improve the model's quality are always accepted, while those that worsen it are accepted with a certain probability that decreases over time. This allows the algorithm to escape local optima and explore a wider range of descriptor combinations. sci-hub.se SA has been successfully applied in 3D-QSAR studies of benzimidazole derivatives. sci-hub.se

Genetic Algorithm (GA) is another powerful optimization technique based on the principles of natural selection and genetics. researchgate.netdeepdyve.com A GA-based feature selection process typically involves:

Initialization: An initial population of descriptor subsets (chromosomes) is randomly generated.

Fitness Evaluation: The quality of each subset is evaluated based on the statistical performance of the QSAR model it produces.

Selection: Subsets with higher fitness are more likely to be selected for reproduction.

Crossover and Mutation: New descriptor subsets are created by combining (crossover) and randomly altering (mutation) the selected parent subsets.

Termination: The process is repeated for several generations until a satisfactory descriptor subset is found.

Genetic Function Approximation (GFA) is a related method that has been used to develop QSAR models for the corrosion inhibition efficiency of imidazole derivatives. researchgate.net Studies have shown that GA can be effectively combined with methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive QSPR models for imidazole derivatives. researchgate.netdeepdyve.com

The table below summarizes these feature selection methods and their roles in QSAR.

Feature Selection MethodPrincipleApplication in Imidazole QSAR
Simulated Annealing (SA) Mimics the physical annealing process to find an optimal set of descriptors by iteratively exploring different combinations. sci-hub.seUsed in 3D-QSAR of benzimidazoles to optimize descriptors related to steric, electrostatic, and hydrophobic fields. sci-hub.se
Genetic Algorithm (GA) Employs principles of evolution, such as selection, crossover, and mutation, to evolve an optimal subset of descriptors. researchgate.netdeepdyve.comApplied to select descriptors for predicting quantum chemical properties and corrosion inhibition of imidazole derivatives. researchgate.netresearchgate.netdeepdyve.com

Predictive Model Validation and Statistical Metrics

The final and most crucial step in QSAR modeling is validation, which assesses the reliability and predictive capacity of the developed model. nih.govbasicmedicalkey.com A statistically sound and predictive QSAR model must undergo rigorous internal and external validation. nih.govresearchgate.net

External Validation evaluates the model's ability to predict the activity of compounds that were not used in the model development. basicmedicalkey.com This is achieved by splitting the initial dataset into a training set (for model building) and a test set (for validation). The model's predictive performance on the test set is evaluated using the predictive r² (pred_r²). A pred_r² value greater than 0.6 is generally considered acceptable. In a study on imidazole-based glutaminyl cyclase inhibitors, the 2D neural network model showed a high R²pred of 0.911. nih.gov

Several statistical metrics are used to quantify the performance of QSAR models during validation.

Statistical MetricDescriptionAcceptable Value
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).Closer to 1 indicates a better fit.
q² (Cross-validated r²) A measure of the internal predictive ability of the model, obtained through cross-validation.q² > 0.5 is considered good.
pred_r² (Predictive r² for external test set) Measures the predictive power of the model on an external set of compounds.pred_r² > 0.6 is desirable.
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).A lower value indicates a better fit.
F-test (F-statistic) Assesses the overall significance of the regression model.A high F-value indicates a statistically significant model.

A QSAR study on imidazole-4, 5- and pyrazine-2,3-dicarboxamides reported statistically robust models with q² values ranging from 0.605 to 0.739 and R²pred values from 0.711 to 0.934. benthamdirect.com These metrics provide confidence in the model's ability to predict the activity of new, untested compounds.

Molecular Interaction Mechanisms of Carbethoxyhexyl Imidazole and Imidazole Derivatives in Biological Systems

Enzyme Inhibition Mechanisms

Carbethoxyhexyl imidazole (B134444) and related imidazole compounds can act as inhibitors of several enzyme families, most notably cytochromes P450 and carbonic anhydrases. Their inhibitory action is a result of precise interactions within the enzyme's active site, leading to a blockage or alteration of the catalytic cycle.

Inhibition of Cytochrome P450 Enzymes, e.g., CYP124 in Mycobacterium tuberculosis

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide array of compounds. Carbethoxyhexyl imidazole (CHImi) has been identified as a potent inhibitor of CYP124, a cytochrome P450 enzyme from Mycobacterium tuberculosis that is crucial for the bacterium's survival within macrophages by metabolizing host sterols. dntb.gov.uaiucr.org The inhibition of CYP124 by CHImi presents a promising avenue for the development of new anti-tubercular drugs. iucr.orgrcsb.org Azole compounds, including imidazole derivatives, are known for their inhibitory effects on various P450 enzymes. biorxiv.org

The inhibitory mechanism of this compound against CYP124 involves direct interaction with the heme iron in the enzyme's active site. biorxiv.org X-ray crystallography studies have revealed that CHImi binds within the main cavity of CYP124, with the nitrogen atom of its imidazole ring coordinating directly with the heme iron. biorxiv.org This interaction induces a characteristic Type II spectral shift, which is typical for the binding of inhibitors to the heme iron of cytochrome P450 enzymes. biorxiv.org

The binding of CHImi can lead to significant conformational changes in the active site of CYP124. High-resolution crystal structures show that in the absence of co-solvents like glycerol (B35011), CHImi can adopt multiple conformations within the active site. dntb.gov.uaiucr.org This flexibility allows the ligand to settle into a binding pose that effectively blocks the active site, preventing the natural substrate from binding and being metabolized. dntb.gov.ua The binding of CHImi forces the active site into a more closed conformation. biorxiv.org

The presence of co-solvents, such as glycerol, in the crystallization buffer has been shown to significantly impact the binding affinity of this compound to CYP124. iucr.org Spectrophotometric titrations have demonstrated that the binding affinity of CHImi to CYP124 decreases by more than tenfold in a buffer containing glycerol. rcsb.org Crystal structures of the CYP124-CHImi complex have revealed the presence of glycerol molecules within the active site, which appear to restrict the possible conformations of both the ligand and the enzyme's active site. dntb.gov.uaiucr.org This suggests that glycerol can compete with or alter the binding of CHImi, highlighting the importance of the solvent environment in modulating ligand-protein interactions. iucr.orgresearchgate.net This effect is not limited to CHImi, as other azole and triazole ligands also show altered binding to CYP124 in the presence of glycerol. rcsb.org

Ligand Enzyme Effect of Glycerol Reference
This compound (CHImi)CYP124Decreased binding affinity rcsb.org
Other azole and triazole ligandsCYP124Altered binding rcsb.org

Modulation of Carbonic Anhydrase Isoform Activity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.govmdpi.com Imidazole derivatives have been shown to modulate the activity of various carbonic anhydrase isoforms. nih.goviucr.org Depending on their concentration and the specific isoform, these compounds can act as either activators or inhibitors. nih.goviucr.org

The catalytic mechanism of carbonic anhydrase involves a "ping-pong" process where the rate-limiting step is the transfer of a proton from a zinc-bound water molecule to the surrounding medium. researchgate.netnih.goviucr.org In many CA isoforms, the residue His64, which has an imidazole side chain, acts as a proton shuttle, facilitating this transfer. acs.orgiucr.org

Studies on a variant of CA II where His64 is replaced with alanine (B10760859) (H64A) have shown a significant decrease in catalytic activity. nih.goviucr.org This reduced activity can be rescued by the addition of exogenous proton donors/acceptors, such as imidazole derivatives. nih.goviucr.org X-ray crystallography has revealed that these imidazole derivatives can bind in the active site of the H64A CA II mutant at positions that mimic the "in" and "out" conformations of the His64 side chain in the wild-type enzyme. nih.goviucr.org By occupying these positions, the imidazole derivatives can effectively take over the role of the missing His64, restoring the proton shuttle and enhancing the enzyme's catalytic activity. nih.goviucr.org However, at higher concentrations, these same imidazole derivatives can also inhibit the enzyme by displacing the zinc-bound water molecule, which is essential for catalysis. nih.goviucr.org

Ligand-Biomolecule Binding Interactions

The interaction between a ligand and a biomolecule is a highly specific process governed by a variety of non-covalent forces. In the case of this compound and its derivatives, their binding to enzymes like cytochrome P450 and carbonic anhydrase is characterized by precise molecular recognition.

The binding of this compound to CYP124 is primarily driven by the coordination of the imidazole nitrogen to the heme iron, a strong interaction that is characteristic of many P450 inhibitors. biorxiv.org The aliphatic hexyl chain of CHImi also plays a crucial role, likely contributing to the binding affinity through hydrophobic interactions within the enzyme's active site. biorxiv.org The flexibility of this chain allows the molecule to adopt various conformations, optimizing its fit within the binding pocket. dntb.gov.uaiucr.org

Characterization of Hydrogen Bonding Networks in Binding Pockets

The imidazole ring is an adept participant in hydrogen bonding, a critical interaction for molecular recognition in biological systems. scispace.com The ring contains two nitrogen atoms: one (N-3) acts as a hydrogen bond acceptor, while the other (N-1), in its neutral state, can act as a hydrogen bond donor. scispace.com This dual capability allows imidazole derivatives to form complex and stable hydrogen bonding networks within protein binding pockets. scispace.com For this compound, which has three hydrogen bond acceptor sites, these interactions are fundamental to its binding capabilities. nih.gov

In the context of cytochrome P450 (CYP) enzymes, a key target for many azole compounds, the unprotonated nitrogen atom of the imidazole ring can coordinate with the heme iron atom. cabidigitallibrary.org Furthermore, studies of CYP inhibitors have revealed that hydrogen bonding to the sixth iron ligand can block solvent channels leading to the active site. researchgate.net The orientation and accessibility of the imidazole nitrogens, which can be influenced by intramolecular hydrogen bonds, play a crucial role in determining inhibitory potency. researchgate.netresearchgate.net

Research on various imidazole derivatives has demonstrated the formation of specific hydrogen bonds with amino acid residues in enzyme active sites. These networks are essential for stabilizing the ligand-protein complex and are a key determinant of the compound's inhibitory action. mdpi.comnih.govyasara.org For instance, computational and crystallographic studies have identified direct hydrogen bonds between imidazole derivatives and residues such as glutamine, arginine, and histidine. mdpi.comnih.gov

Table 1: Examples of Hydrogen Bonding Interactions of Imidazole Derivatives

Compound Class Interacting Amino Acid Residues Type of Interaction Reference
Imidazolyl-methanone Forms approx. 14 hydrogen bonds with Mpro Hydrogen Bonding Network mdpi.com
Dichlorophenyl-imidazole GLN-242, ARG-343 Conventional Hydrogen Bonds nih.gov
Cyclo-histidine-proline Asp 215, Glu 144 Hydrogen Bonds influencing pKa yasara.org

Analysis of Aromatic and Hydrophobic Interactions

The molecular structure of this compound features both an aromatic imidazole ring and a lipophilic carbethoxyhexyl chain, allowing it to participate in aromatic and hydrophobic interactions simultaneously. nih.govbiorxiv.org The hexyl chain is considered a critical component for binding to certain enzymes, particularly cytochrome P450s that metabolize steroids, by engaging in hydrophobic interactions within the enzyme's active site. researchgate.netbiorxiv.org The lipophilicity conferred by such alkyl chains is also a factor in the ability of imidazole derivatives to disrupt microbial cell membranes. mdpi.com

The aromatic imidazole ring contributes to binding through several types of interactions. mdpi.com These include:

π-π Stacking: Interactions where the aromatic rings of the imidazole and an amino acid residue (like phenylalanine, tyrosine, or tryptophan) stack on top of each other. rsc.org

π-Alkyl Interactions: Occur between the π-system of the imidazole ring and alkyl groups of amino acid residues such as leucine, isoleucine, and valine. mdpi.com

Cation-π Interactions: Electrostatic interactions between the electron-rich π-system of the imidazole ring and a nearby cationic group, such as the side chain of a lysine (B10760008) or arginine residue. nih.gov

π-Sulfur Interactions: Occur between the imidazole ring and a sulfur-containing amino acid like methionine. mdpi.com

These varied interactions, driven by both the aromatic and aliphatic portions of the molecules, are fundamental to the stable and specific binding of imidazole derivatives to their biological targets. researchgate.netmdpi.com

Table 2: Aromatic and Hydrophobic Interactions of Imidazole Derivatives

Interaction Type Description Relevant Molecular Feature Reference
Hydrophobic Interaction Binding within non-polar pockets of enzymes. Aliphatic chain (e.g., hexyl group) researchgate.netbiorxiv.org
π-π Stacking Parallel stacking of aromatic rings. Imidazole Ring rsc.org
π-Alkyl Interaction between an aromatic ring and an alkyl group. Imidazole Ring mdpi.com
π-Sulfur Interaction between an aromatic ring and a sulfur atom. Imidazole Ring mdpi.com

Binding to Specific Amino Acid Residues

The efficacy of this compound and its analogues stems from their ability to bind with high affinity to specific amino acid residues within the binding pockets of target proteins. For this compound, studies on its interaction with cytochrome P450 enzymes from Mycobacterium tuberculosis have identified binding to specific arginine residues, namely R303, R305, and R306. dntb.gov.ua

Broader studies on a range of imidazole derivatives have revealed interactions with a diverse set of amino acids, highlighting the versatility of the imidazole scaffold in molecular recognition. These interactions are not limited to a single type but are often a combination of the hydrogen bonding and hydrophobic forces described previously. The structural resemblance of the imidazole ring to the side chain of histidine allows it to interact effectively with many proteins. mdpi.com

Table 3: Imidazole Derivatives and Their Interacting Amino Acid Residues

Compound/Class Target Protein Interacting Amino Acid Residues Reference
This compound Cytochrome P450 R303, R305, R306 dntb.gov.ua
Thiophenyl-imidazole, Pyridyl-imidazole SARS-CoV-2 Mpro HIS A:41, CYS A:145 mdpi.comresearchgate.net
Bis-imidazole derivatives 14α-demethylase ILE322, ILE323, PHE78, MET433 ijrpc.com
Dichlorophenyl-imidazole COX-2 GLN-242, ARG-343 nih.gov

Mechanistic Pathways of Cellular and Microbial Interference

Imidazole derivatives employ several distinct mechanisms to interfere with the cellular processes of microbial pathogens. These pathways range from the inhibition of critical enzymes to the direct physical disruption of cellular structures.

Interference with Bacterial DNA Replication and Cell Wall Synthesis

One of the documented mechanisms of action for certain imidazole derivatives is the disruption of fundamental bacterial processes, including DNA replication and cell wall synthesis. nih.govresearchgate.net By targeting the enzymes essential for these pathways, these compounds can effectively halt bacterial growth and proliferation. ijnrd.org Interference with nucleic acid synthesis prevents the replication of the bacterial genome, a fatal event for the cell. ijnrd.orgnano-ntp.com Additionally, some imidazole compounds have been shown to disrupt the synthesis of the bacterial cell wall, a mechanism particularly effective against Gram-positive bacteria like Staphylococcus aureus. nano-ntp.com The cell wall is crucial for maintaining the structural integrity of the bacterium and protecting it from osmotic stress.

Disruption of Microbial Cell Membrane Integrity

A primary and widespread mechanism of antimicrobial action for imidazole derivatives is the direct disruption of the microbial cell membrane. ijnrd.orgnano-ntp.com Many of these compounds can insert themselves into the lipid bilayer of both bacterial and fungal cells. nano-ntp.comfrontiersin.org This insertion perturbs the membrane's structure, leading to increased permeability and a loss of its barrier function. nano-ntp.comnih.gov The consequence of this damage is the leakage of essential intracellular contents, such as ions, metabolites, and nucleic acids, culminating in cell death. ijnrd.orgmdpi.com Electron microscopy studies have visually confirmed this process, showing the shedding of membrane material and the outflow of cytoplasm from bacteria exposed to imidazole compounds. frontiersin.org

Inhibition of Sterol Biosynthesis (e.g., Ergosterol)

The most extensively characterized mechanism of action for antifungal imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a sterol that serves as an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. researchgate.net Imidazoles specifically target and inhibit lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is critical in the multi-step conversion of lanosterol to ergosterol. cabidigitallibrary.orgtandfonline.com

The inhibition of this enzyme leads to two major consequences:

A depletion of ergosterol, which compromises the integrity, fluidity, and function of the fungal cell membrane. ijnrd.orgresearchgate.net

The accumulation of toxic 14α-methylated sterol precursors, which further disrupts the membrane architecture and inhibits the activity of membrane-bound enzymes. cabidigitallibrary.orgnih.gov

This dual effect is a highly effective means of arresting fungal growth. jst.go.jp This mechanism is consistent with the known activity of this compound as an inhibitor of sterol-metabolizing cytochrome P450 enzymes in mycobacteria. biorxiv.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Ergosterol
Lanosterol
Clotrimazole
Miconazole (B906)
Ketoconazole
Econazole
Fluconazole
Itraconazole
Voriconazole
Histidine
Tryptophan
Phenylalanine
Tyrosine
Leucine
Isoleucine
Valine
Lysine
Arginine
Methionine
Glutamine
Aspartic Acid
Cysteine
Diclofenac

Intrinsic Catalytic Potential of the Imidazole Moiety in Biological Processes

The imidazole functional group, a core component of compounds like this compound and the amino acid histidine, is a versatile and potent catalyst in numerous biological reactions. mdpi.comajrconline.orgnih.gov Its remarkable catalytic ability stems from its unique electronic properties. chemicalbook.comnih.gov The imidazole ring can act as a nucleophile, a general acid, or a general base, making it a frequent participant in the active sites of enzymes such as hydrolases and transferases. mdpi.comijarsct.co.inwikipedia.org The pKa of the histidine imidazole side chain is approximately 6.0-7.0, which is close to physiological pH. proteopedia.orgnih.govunil.chquora.com This proximity allows it to readily accept or donate protons in the cellular environment, a critical feature for facilitating biochemical transformations. proteopedia.orgwikibooks.orgnih.gov This dual acid-base nature enables the imidazole moiety to play a pivotal role in accelerating reactions that would otherwise take millions of years. mdpi.com

Acid-Base Catalysis in Enzyme Active Sites

The capacity of the imidazole moiety to function as both a proton donor (general acid) and a proton acceptor (general base) is fundamental to the mechanism of many enzymes. chemicalbook.comijarsct.co.inwikibooks.org In its protonated (imidazolium) form, the ring can donate a proton to a substrate, which can stabilize developing negative charges in a transition state or make a leaving group more likely to depart. mdpi.comproteopedia.org Conversely, in its neutral form, the sp2-hybridized nitrogen can accept a proton from a substrate, increasing the substrate's nucleophilicity. mdpi.comwikipedia.org

A classic example of this dual functionality is observed in the enzyme Ribonuclease A (RNase A), which catalyzes the cleavage of RNA. proteopedia.orgnih.govpnas.org The active site of RNase A contains two crucial histidine residues, His12 and His119. nih.govwisc.edu In the catalytic mechanism, His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of a ribose sugar on the RNA strand. proteopedia.orgwikibooks.org This action enhances the nucleophilicity of the 2'-oxygen, allowing it to attack the adjacent phosphorus atom. Simultaneously, His119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group, which facilitates the cleavage of the phosphodiester bond. proteopedia.orgwikibooks.orgnih.gov The roles of the two histidines are reversed in the second step of the reaction (hydrolysis), showcasing the versatility of imidazole in acid-base catalysis. wikibooks.org

The catalytic triad (B1167595) of serine proteases, such as chymotrypsin (B1334515), provides another well-documented instance of the imidazole ring's role. pearson.comlibretexts.orgpressbooks.pub This triad consists of an aspartate, a histidine (His57), and a serine residue. wikipedia.orglibretexts.orgaklectures.com The aspartate residue hydrogen-bonds to His57, polarizing it and increasing the basicity of its other nitrogen atom. wikipedia.org This allows His57 to abstract a proton from the serine residue's hydroxyl group. pressbooks.pubaklectures.com This proton abstraction converts the serine into a potent alkoxide nucleophile, which then attacks the carbonyl carbon of the target peptide bond. libretexts.orgaklectures.com Here, the histidine acts as a general base to activate the serine nucleophile. wikibooks.org

Table 1: Examples of Enzymes Utilizing Imidazole (Histidine) in Acid-Base Catalysis

EnzymeCatalytic ResiduesRole of Imidazole (Histidine)Substrate
Ribonuclease A His12, His119His12 acts as a general base; His119 acts as a general acid. proteopedia.orgwikibooks.orgnih.govRNA
Chymotrypsin Asp102, His57, Ser195His57 acts as a general base to activate Ser195. wikibooks.orgpressbooks.pubaklectures.comProteins/Peptides
Carbonic Anhydrase His64Acts as a proton shuttle, accepting a proton from a zinc-bound water molecule. wikibooks.orgwikipedia.orgCarbon Dioxide

Nucleophilic Catalysis by Imidazole Residues

Beyond its role in mediating proton transfers, the neutral imidazole ring can also function directly as a nucleophile. mdpi.comijarsct.co.incdnsciencepub.com In this mechanism, the lone pair of electrons on one of the ring's nitrogen atoms attacks an electrophilic center in a substrate, typically a carbonyl or phosphoryl group. mdpi.com This attack forms a transient covalent intermediate, which is often more susceptible to hydrolysis than the original substrate. mdpi.com In a subsequent step, the intermediate reacts with water (hydrolysis) to release the product and regenerate the free enzyme, with the imidazole ring acting as the leaving group. mdpi.com

While serine and cysteine residues are more common nucleophiles in enzymes, histidine can also fulfill this role. ijarsct.co.in The formation of a covalent acyl-imidazole or phosphoryl-imidazole intermediate is a key feature of this catalytic strategy. mdpi.comscielo.br Studies on model systems have shown that imidazole exhibits enhanced nucleophilic reactivity toward activated esters and thiolesters. cdnsciencepub.com

In some enzymes, the distinction between general base catalysis and nucleophilic catalysis can be subtle. For instance, in the chymotrypsin mechanism, histidine acts as a general base to activate serine, which then serves as the primary nucleophile. aklectures.comnih.gov However, the ability of the imidazole group itself to act as a nucleophile is a fundamental aspect of its chemical reactivity and contributes to its prevalence in enzyme active sites. mdpi.comtaylorandfrancis.comresearchgate.net Histidine phosphatases, for example, utilize a histidine residue as the primary nucleophile to attack the phosphate (B84403) group of the substrate, forming a phospho-histidine intermediate. nih.gov This demonstrates a direct nucleophilic role for the imidazole moiety in enzymatic catalysis. nih.gov

Structure Activity Relationship Sar Studies for Carbethoxyhexyl Imidazole and Imidazole Derivatives

Elucidation of Essential Moieties and Functional Groups

The biological activity of imidazole-containing compounds is intrinsically linked to the physicochemical properties of the imidazole (B134444) ring and its substituents. The imidazole ring itself is a five-membered aromatic heterocycle with two nitrogen atoms. researchgate.netchemijournal.com This structure is planar and possesses amphoteric properties, meaning it can act as both a weak acid and a weak base. chemijournal.comnih.gov The N-1 nitrogen is acidic, while the N-3 nitrogen is basic, allowing the ring to act as a proton donor and acceptor, which is crucial for forming hydrogen bonds with biological receptors. nih.gov

Key structural features essential for the activity of many imidazole derivatives include:

The Imidazole Core: The ring itself is a critical scaffold, providing the basic framework for orienting substituents in three-dimensional space to fit into a binding pocket. nih.gov

Substituents at C-2, C-4, and C-5: The groups attached to the carbon atoms of the imidazole ring play a vital role in determining the compound's specificity and potency. These substituents can engage in hydrophobic, steric, and electronic interactions with the target. yok.gov.tr For instance, bulky substituents can enhance selectivity by preventing the molecule from binding to off-target sites. numberanalytics.com

In the context of Carbethoxyhexyl Imidazole, the essential moieties would be the imidazole ring, the N-1 linked hexyl chain, and the carbethoxy (ethyl ester) group. The long hexyl chain significantly increases the lipophilicity of the molecule, which can be critical for its ability to cross cell membranes. The carbethoxy group provides a site for potential hydrogen bonding and can influence the electronic properties of the imidazole ring.

Impact of Substituent Nature and Position on Interaction Profiles

The nature and position of substituents on the imidazole ring profoundly affect the molecule's interaction with biological targets. numberanalytics.comresearchgate.net These effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: Substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence alters the electron density of the imidazole ring. numberanalytics.com

Electron-Donating Groups (e.g., alkyl, methoxy): EDGs increase the electron density on the imidazole ring, which can enhance its basicity and hydrogen bond accepting ability. rsc.orgresearchgate.net This can lead to stronger interactions with electron-deficient sites on a receptor.

Electron-Withdrawing Groups (e.g., nitro, halo): EWGs decrease the electron density of the ring, making it less basic but potentially a better hydrogen bond donor. Studies have shown that EWGs at the C-4 position can enhance the anti-inflammatory activity of certain imidazole derivatives. researchgate.net

Research indicates that influencing the donor capacity of the imidazole N-base electrons often requires the push/pull of electron density on the 2-carbon of the ring by electron-rich or electron-withdrawing substituents. rsc.orgresearchgate.net

Steric Effects: The size and shape of substituents (steric bulk) can dictate how a molecule fits into a binding site. numberanalytics.com

Bulky Substituents: Large groups can create favorable interactions if they fit into a corresponding hydrophobic pocket on the target protein. Conversely, they can also cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Positional Isomerism: The position of a substituent is critical. For example, a bulky group at the C-2 position might have a different effect on activity compared to the same group at the C-4 or C-5 position due to the different spatial orientation relative to the receptor's binding site.

Hydrophobic Effects: Lipophilic (hydrophobic) substituents, such as long alkyl chains or aromatic rings, can significantly impact a compound's ability to interact with nonpolar regions of a biological target. jst.go.jp In many cases, increasing lipophilicity leads to enhanced activity, particularly if the target has a hydrophobic binding pocket. humanjournals.com For example, a series of novel imidazole derivatives with hydrophobic substituents derived from isoprenoids were synthesized to improve fungicidal activity. jst.go.jp

The following table summarizes the general impact of different substituent types on the properties of imidazole derivatives:

Substituent TypeExample GroupsGeneral Effect on Imidazole RingPotential Impact on Biological Interaction
Electron-Donating -CH₃ (Methyl), -OCH₃ (Methoxy)Increases electron density, enhances basicity. rsc.orgresearchgate.netStronger hydrogen bond acceptor, enhanced interaction with acidic residues.
Electron-Withdrawing -NO₂ (Nitro), -CN (Cyano), HalogensDecreases electron density, reduces basicity. numberanalytics.comresearchgate.netStronger hydrogen bond donor, potential for halogen bonding.
Bulky/Steric -C(CH₃)₃ (tert-Butyl), PhenylCan provide better fit in large pockets or cause steric clash. numberanalytics.comIncreased selectivity or decreased affinity depending on the target topology.
Lipophilic -C₆H₁₃ (Hexyl), BenzylIncreases hydrophobicity. jst.go.jpEnhanced membrane permeability and interaction with hydrophobic pockets.
Hydrogen Bonding -OH (Hydroxyl), -NH₂ (Amino)Can act as H-bond donors or acceptors.Direct hydrogen bonding with receptor sites, increasing binding affinity.

Influence of Halogenation on Molecular Recognition

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the imidazole scaffold, is a common strategy in medicinal chemistry to modulate a molecule's properties. Halogens can influence molecular recognition through a combination of steric and electronic effects, as well as their ability to form halogen bonds. researchgate.net

Electronic and Steric Influence: Halogens are electron-withdrawing, which, as mentioned, decreases the basicity of the imidazole ring. researchgate.net Their size increases down the group (F < Cl < Br < I), allowing for fine-tuning of the steric profile of a compound. The introduction of halogens can also increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom on a receptor. This interaction is directional and can be surprisingly strong, contributing significantly to binding affinity and specificity. science.gov The strength of the halogen bond generally increases with the polarizability of the halogen, in the order F < Cl < Br < I. science.gov

Research on halogenated imidazole derivatives has highlighted their potential in various therapeutic areas. For instance, studies on 1H-benzo[d]imidazole-(halogenated) benzylidenebenzohydrazide hybrids have identified potent multi-kinase inhibitors, with the position and nature of the halogen substituent being critical for activity. mdpi.com In one study, compounds with a bromine or fluorine at the 3-position of a phenyl ring showed significant cytotoxic activity. mdpi.com

The table below illustrates the effect of halogen substitution on the activity of a series of hypothetical imidazole derivatives against a target enzyme.

CompoundHalogen Substituent (at C-4)IC₅₀ (nM)Key Interaction
Parent -H500Hydrogen Bonding
Fluoro -F250Enhanced Dipole Moment
Chloro -Cl120Halogen Bonding, Increased Lipophilicity
Bromo -Br80Stronger Halogen Bonding
Iodo -I150Steric Hindrance/Poor Fit

Note: This table is illustrative and based on general principles of halogen bonding and SAR.

Stereochemical Considerations in Molecular Recognition and Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition. Since biological targets like enzymes and receptors are chiral, they often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one enantiomer (mirror-image isomer) of a chiral drug over the other.

For imidazole derivatives that contain a stereocenter, the different enantiomers can have vastly different biological activities. One enantiomer may fit perfectly into the binding site of a receptor, leading to a therapeutic effect, while the other may have a poor fit, resulting in lower activity or even binding to a different target, potentially causing side effects.

A notable example involves the synthesis of chiral bifunctional imidazole catalysts from optically active precursors like trans-1,2-diaminocyclohexane. mdpi.com The preservation of stereochemistry during synthesis is essential for the catalyst's effectiveness. mdpi.com In the context of drug design, if this compound were to be modified to include a chiral center, for instance, on the hexyl chain, it would be crucial to separate and test each enantiomer individually to determine which one possesses the desired activity.

Weak interactions, such as N–H···O and C–H···O bonds between a catalyst and a substrate, have been identified as key factors influencing stereoselectivity in reactions catalyzed by chiral imidazoles. nih.gov

Rational Design Principles for Optimized Imidazole Analogues

Rational drug design utilizes the knowledge gained from SAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The goal is to design analogues of a lead compound, like this compound, that have enhanced therapeutic properties.

Key principles for designing optimized imidazole analogues include:

Bioisosteric Replacement: Replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere) can improve activity or reduce toxicity. For example, replacing a metabolically labile ester group with a more stable amide or a tetrazole ring.

Scaffold Hopping: Replacing the central imidazole core with another heterocyclic ring system while maintaining the crucial spatial arrangement of key interacting functional groups.

Structure-Based Design: If the 3D structure of the biological target is known, molecules can be designed to fit precisely into the binding site, maximizing favorable interactions and minimizing unfavorable ones. Molecular docking is a key tool in this approach. rsc.org

Fragment-Based Design: Small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound.

For instance, a study involving the angiotensin II receptor antagonist losartan (B1675146) led to the design of a new 1,5-disubstituted imidazole where the positions of the butyl and hydroxymethyl groups were reversed. nih.gov This rationally designed analogue retained high binding affinity, confirming that the spacing of the substituents was of primary importance. nih.gov

Computational SAR for Predictive Design

Computational chemistry and machine learning have become indispensable tools in modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prediction of their biological activity before they are synthesized. scielo.brfrontiersin.org This approach, often termed in silico design, significantly accelerates the optimization process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scielo.br By analyzing a set of known imidazole derivatives and their measured activities, a QSAR model can be built to predict the activity of new, unsynthesized analogues. These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and molecular shape. A 3D-QSAR model was successfully used to predict the anticancer activity of imidazole derivatives as MCF-7 cell-line inhibitors. frontiersin.org

Molecular Docking and Dynamics:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com It allows researchers to visualize the binding mode of imidazole derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing modifications that enhance binding affinity. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. scielo.brmdpi.com

These computational approaches have been successfully applied to design novel imidazole derivatives for various targets, including cancer and viral diseases. scielo.brmdpi.com For example, machine learning algorithms were used to build a QSAR model for a series of imidazopyridine and imidazopyrazine derivatives with anti-melanoma activity, which allowed for the design and prediction of new, more potent analogues. scielo.br

Future Directions and Emerging Research Frontiers in Carbethoxyhexyl Imidazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Imidazoles

The synthesis of imidazole (B134444) derivatives has historically relied on classical methods that often involve harsh reaction conditions, hazardous solvents, and result in modest yields. acs.org The future of imidazole synthesis, including for complex structures like carbethoxyhexyl imidazole, is geared towards the principles of green chemistry.

Modern synthetic strategies are increasingly focusing on one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step without isolating intermediates. mdpi.comacs.org These methods are being refined through the use of environmentally benign catalysts and solvents. For instance, the use of lemon juice as a natural, biodegradable, and inexpensive bio-catalyst has been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering good yields and a simple work-up procedure. nih.gov Similarly, solid-supported catalysts like HBF₄–SiO₂ are being explored for their efficiency and recyclability in both three-component and four-component reactions to produce highly substituted imidazoles. acs.org

Energy-efficient techniques such as microwave and ultrasound irradiation are also at the forefront of sustainable imidazole synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase yields, and often allows for solvent-free conditions. mdpi.comnih.gov This method has been successfully applied to the Debus-Radziszewski synthesis and for creating a variety of substituted imidazoles. nih.govresearchgate.net Ultrasound-assisted synthesis, another green technique, enhances reaction rates and yields by providing acoustic cavitation, and has been effectively used for the preparation of imidazole derivatives in aqueous media, further reducing the reliance on volatile organic solvents. bohrium.comtandfonline.comnih.gov The development of these sustainable methods will be crucial for the environmentally responsible production of highly functionalized imidazoles for various applications.

A comparison of conventional and emerging sustainable synthetic methods for imidazoles is presented in the table below.

Synthesis MethodKey FeaturesAdvantages
Conventional Methods (e.g., Debus, Radiszewski)Often require harsh conditions, long reaction times, and organic solvents.Well-established and versatile. acs.orgscispace.com
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reactions.Drastically reduced reaction times, higher yields, often solvent-free. mdpi.comnih.govscielo.br
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote reactions.Enhanced reaction rates, improved yields, applicable in aqueous media. bohrium.comtandfonline.comrsc.org
Green Catalysts Uses environmentally benign catalysts like lemon juice or recyclable solid acids.Low cost, biodegradability, reduced waste, and easy catalyst recovery. acs.orgnih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot.High atom economy, operational simplicity, and molecular diversity. mdpi.comacs.org
Deep Eutectic Solvents (DESs) Uses biodegradable and non-flammable solvent systems.Environmentally benign reaction media, can also act as catalysts. researchgate.net

Advanced Computational Approaches for Deeper Mechanistic Understanding

The intricate mechanisms underlying the reactivity and interactions of imidazole derivatives are being unraveled with increasing precision through the use of advanced computational techniques. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming indispensable tools for elucidating electronic structures, reaction pathways, and non-covalent interactions at the atomic level.

DFT calculations have been successfully employed to study a range of properties of imidazole derivatives. For example, DFT has been used to predict the heats of formation and evaluate the thermal stability of nitro-imidazole derivatives for their potential as high-energy materials. nih.gov In the context of corrosion inhibition, DFT calculations have helped to understand the adsorption mechanism of imidazole derivatives on metal surfaces, revealing the nature of the chemical bonds formed and the influence of substituents on inhibition efficiency. researchgate.netbohrium.com These computational studies provide insights into optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) surfaces, which are crucial for understanding the reactivity and interaction sites of these molecules. tandfonline.com

Molecular dynamics simulations offer a dynamic perspective on the behavior of imidazole-containing systems. MD simulations have been used to investigate the stability of imidazole derivatives within the active sites of proteins, such as the main protease of SARS-CoV-2, by analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). tandfonline.com These simulations can reveal the conformational changes and binding patterns of ligands within a biological environment. tandfonline.com Furthermore, MD simulations are being used to study the behavior of imidazole in solution, for instance, to understand the hydration shells and molecular interactions with solvent molecules at different temperatures. Deep potential molecular dynamics, a machine learning-based approach, is a recent advancement that allows for simulations with the accuracy of ab initio methods but at a much lower computational cost, enabling the study of complex processes like the formation and dynamics of imidazole supramolecular chains. acs.org

Computational MethodApplication in Imidazole ChemistryKey Insights Provided
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties.Optimized geometry, HOMO-LUMO energy gap, charge distribution, reaction mechanisms, IR/Raman spectra. researchgate.netbohrium.comtandfonline.comnih.gov
Molecular Dynamics (MD) Simulation Study of dynamic behavior and interactions in solution or with macromolecules.Conformational changes, binding stability, diffusion coefficients, radial distribution functions. scielo.brtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity.Prediction of the activity of new derivatives, guiding rational drug design. scielo.br
Deep Potential Molecular Dynamics (DPMD) Large-scale simulations with quantum mechanical accuracy.Investigation of complex dynamic processes like supramolecular assembly and proton transport. acs.org

Comprehensive Elucidation of Undiscovered Molecular Interaction Mechanisms

A deeper understanding of the non-covalent interactions involving the imidazole ring is critical for its application in various fields. Future research will focus on the comprehensive elucidation of these interactions using a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic methods are powerful tools for probing the interactions of imidazole derivatives with their environment. Fluorescence spectroscopy, for example, has been used to study the interaction between a trifluoromethyl-substituted imidazole derivative and bovine serum albumin (BSA). nih.gov By analyzing the fluorescence quenching, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters of the interaction, as well as deduce the nature of the binding forces (e.g., electrostatic, hydrophobic). nih.gov Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the structural changes and hydrogen bonding interactions of the imidazole ring. mdpi.com Surface-enhanced infrared absorption spectroscopy (SEIRAS) is a particularly sensitive technique for studying these interactions at interfaces, such as an electrified organic layer/water interface. mdpi.com

Neutron diffraction and total X-ray scattering are also being employed to obtain a detailed molecular-level picture of the structure of imidazole in solution. rsc.org These techniques can provide quantitative information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are difficult to probe with other methods. rsc.org The insights gained from these experimental techniques, when combined with high-level computational analysis, will enable a more complete understanding of the subtle yet crucial molecular interactions that govern the behavior of this compound and related compounds. This knowledge is fundamental for designing molecules with specific binding properties and for understanding their roles in complex systems.

Exploration of Imidazole Derivatives in Advanced Materials and Catalysis Beyond Biological Systems

While the biological activity of imidazole derivatives is well-established, a significant and growing area of research is their application in advanced materials and non-biological catalysis. The unique chemical properties of the imidazole ring make it a versatile building block for a wide range of functional materials.

In materials science, imidazole-functionalized polymers are gaining considerable attention. These polymers have been developed for various applications, including the extraction of heavy metals like uranium from aqueous solutions, where the imidazole groups act as efficient coordinating ligands. rsc.orgresearchgate.net Imidazole-containing polymers are also being investigated for use as ion-exchange membranes in alkaline fuel cells due to their good ionic conductivity and physicochemical stability. google.com Furthermore, the imidazole moiety is being incorporated into polymers for applications such as antifouling coatings. researchgate.net

Metal-Organic Frameworks (MOFs) are another class of materials where imidazole derivatives are finding increasing use. Imidazole and its derivatives can be incorporated into MOFs either as ligands during synthesis or through post-synthetic modification. rsc.org These imidazole-containing MOFs have shown promise in a variety of applications, including high proton conduction for fuel cells, selective gas adsorption, and catalysis. acs.orgnih.gov For instance, an imidazolium-functionalized zirconium MOF has been shown to be an efficient and recyclable catalyst for the cycloaddition of carbon dioxide with epoxides. rsc.org

In the realm of catalysis, the imidazole ring itself can act as a catalyst for various organic reactions, a role inspired by its function in the active site of many enzymes. ijsr.net Imidazole and its derivatives have been shown to catalyze the hydrolysis of esters and can be incorporated into supramolecular structures to create enzyme-mimicking catalysts for cascade reactions. sciopen.comacs.org Imidazolium-based ionic liquids are also being explored as dual solvent-catalysts for sustainable chemical processes, such as the synthesis of vitamin esters. rsc.org The continued exploration of imidazole derivatives in these non-biological contexts is expected to lead to the development of new advanced materials and catalytic systems with novel functionalities.

Q & A

Q. What is the biochemical target of Carbethoxyhexyl Imidazole in pharmacological research?

this compound (CEHI) primarily inhibits Thromboxane A2 Synthase (TXAS), an enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a mediator of vasoconstriction and platelet aggregation. Researchers employ CEHI to study TXA2-dependent pathways in thrombosis, cardiovascular diseases, and inflammatory models. Methodologically, its efficacy is validated via competitive binding assays and suppression of TXA2 metabolites (e.g., reduced 6-keto-PGF1α levels in incubation media) .

Q. What methodological considerations are essential when using CEHI in enzyme inhibition assays?

  • Purity and Storage : Use ≥95% purity (verified via HPLC) and store at -20°C in anhydrous conditions to prevent hydrolysis .
  • Spectrophotometric Titration : Measure binding affinity (Kd) by observing type II spin shifts in UV-Vis spectra, indicative of ligand-heme iron coordination .
  • Controls : Include TXAS-positive controls (e.g., Furegrelate) and validate specificity using TXA2/PGH2 receptor antagonists (e.g., SQ29548) to rule off-target effects .

Advanced Research Questions

Q. How can researchers address discrepancies in CEHI’s efficacy across experimental models?

Discrepancies, such as CEHI’s failure to suppress vasoconstriction in bovine coronary arteries , may arise from:

  • Model-Specific Enzyme Expression : Verify TXAS activity via immunoblotting or qPCR in the target tissue.
  • Alternative Pathways : Assess PGH2 metabolism to prostacyclin (PGI2) or prostaglandin E2 (PGE2) using ELISA or LC-MS.
  • Competitive Inhibition : Co-administer receptor antagonists (e.g., SQ29548) to isolate TXAS-independent effects .

Q. What advanced techniques determine CEHI’s binding affinity to target enzymes?

  • Spectrophotometric Titration : Monitor Soret band shifts (e.g., 390 nm → 420 nm for type I shifts or 393 nm → 417 nm for type II shifts) to calculate apparent dissociation constants (Kdapp). For M. tuberculosis monooxygenases (Rv2266/Rv3518c), CEHI exhibits Kdapp = 1.01 ± 0.25 µM and 1.09 ± 0.23 µM, respectively, indicating high affinity .
  • Spin State Analysis : Use electron paramagnetic resonance (EPR) to confirm ligand-induced heme iron coordination changes .

Q. How does CEHI’s interaction with Mycobacterium tuberculosis enzymes inform therapeutic applications?

CEHI binds with high affinity (Kd ~1 µM) to cholesterol catabolism enzymes (Rv2266/Rv3518c) in M. tuberculosis, potentially disrupting cholest-4-en-3-one detoxification. This leads to toxic metabolite accumulation, compromising bacterial cell wall integrity. Researchers can:

  • Design Growth Inhibition Assays : Test CEHI’s bactericidal effects in cholesterol-supplemented mycobacterial cultures.
  • Synergistic Drug Screening : Pair CEHI with frontline TB drugs (e.g., rifampicin) to enhance permeability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on CEHI’s TXAS inhibition?

Contradictions (e.g., efficacy in some models but not others ) require:

  • Dose-Response Curves : Establish IC50 values across models to identify potency thresholds.
  • Metabolite Profiling : Quantify TXB2 (stable TXA2 metabolite) and 6-keto-PGF1α (PGI2 metabolite) to assess enzyme selectivity.
  • Structural Dynamics : Use molecular docking to evaluate CEHI’s binding to TXAS isoforms or species-specific variants .

Methodological Resources

  • Enzyme Purification : Heterologously express target enzymes (e.g., Rv2266 in E. coli DH5α) and purify via affinity chromatography for in vitro assays .
  • Ethical Reporting : Adhere to ICMJE guidelines for detailing chemical sources, purity, and safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.